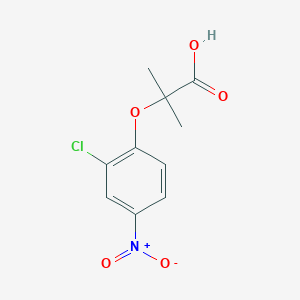

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

CAS No.: 870541-16-5

Cat. No.: VC2075856

Molecular Formula: C10H10ClNO5

Molecular Weight: 259.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870541-16-5 |

|---|---|

| Molecular Formula | C10H10ClNO5 |

| Molecular Weight | 259.64 g/mol |

| IUPAC Name | 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14) |

| Standard InChI Key | ZLDJFKWZIPCOEU-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Introduction

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClNO5 and a molecular weight of approximately 259.64 g/mol . It belongs to the category of phenoxy acids, which are known for their diverse applications in chemical and biological fields. The compound features a chlorinated phenoxy group and a nitro substituent, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid typically involves the reaction of 2-chloro-4-nitrophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride group, ensuring high yields of the desired product.

Applications and Biological Activity

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Research indicates that derivatives of this compound exhibit significant biological activity, including potential antifungal properties, making it relevant in agricultural and pharmaceutical contexts.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)propanoic acid | Lacks nitro group; simpler phenoxy structure | Used primarily as a herbicide |

| 2-(4-Nitrophenoxy)acetic acid | Contains a nitro group but different backbone | Commonly used in pharmaceuticals |

| 2-(4-Bromophenoxy)acetic acid | Bromine instead of chlorine; similar structure | Exhibits different reactivity patterns |

| 2-(3-Chloro-4-nitrophenoxy)propanoic acid | Similar nitro substituent but different chlorine position | Potentially different biological activities |

Interaction with Biological Systems

The chloro and nitro groups in 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid facilitate strong interactions with biological systems, potentially inhibiting enzyme activity or altering receptor functions. These interactions are critical for its application in enzyme inhibition studies and may involve hydrogen bonding and pi-stacking interactions with amino acids in proteins.

Analytical Techniques

Spectroscopic methods such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are commonly used to analyze the structural integrity and purity of synthesized compounds. These techniques provide detailed information about the molecular structure and help in confirming the synthesis of the desired compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume